5-Amino-3,4-dihydroquinazolin-2(1H)-one
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Description
5-Amino-3,4-dihydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Functionalized Derivatives
A study by Ramana et al. (2016) discusses the synthesis of various functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives through a one-pot, three-component reaction. This reaction uses o-formyl carbamate, primary amine, and nucleophiles in water under catalyst-free conditions, leading to a variety of derivatives with good to excellent yields. The synthesized compounds were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, showing good antibacterial activity (Ramana et al., 2016).
Antiallergic Activity
Suzuki et al. (1977) synthesized 3-Amino-4-hydroxyquinolin-2(1H)-one compounds (aminocarbostyrils) via a reaction involving methyl isocyanoacetate and isatoic anhydrides. These compounds demonstrated antiallergic activity, highlighting another potential application of derivatives of 5-Amino-3,4-dihydroquinazolin-2(1H)-one (Suzuki et al., 1977).
Synthesis with Recyclable Catalysts
Niknam et al. (2011) developed a method for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives using silica-bonded N-propylsulfamic acid as a recyclable catalyst. This method offers an environmentally friendly approach to synthesizing these derivatives (Niknam et al., 2011).
Depression Treatment Potential
Dukat et al. (2013) studied 2-Amino-6-chloro-3,4-dihydroquinazoline, which binds at 5-HT3 serotonin receptors, demonstrating antidepressant-like action in the mouse tail suspension test. This suggests potential application in the development of antidepressants (Dukat et al., 2013).
Efficient Synthesis Methods
Liu et al. (2021) describe an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one using methanol as the C1 source. This method represents an efficient approach to synthesizing these compounds (Liu et al., 2021).
Metal Complex Synthesis
Gudasi et al. (2006) synthesized a 1,2-dihydroquinazolin-4(3H)-one ligand and its transition metal complexes. These complexes have potential applications in various fields like catalysis and material science (Gudasi et al., 2006).
Properties
IUPAC Name |
5-amino-3,4-dihydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-3H,4,9H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQLWDBQJGIQGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC(=O)N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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